molecular formula C7H7ClN2 B3058474 5-Chloro-2-cyclopropylpyrimidine CAS No. 89622-78-6

5-Chloro-2-cyclopropylpyrimidine

Cat. No.: B3058474
CAS No.: 89622-78-6
M. Wt: 154.6 g/mol
InChI Key: JGUZFQHDYVXHGB-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropylpyrimidine (CCP) is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CCP is a white crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

Antiviral Activity

5-Chloro-2-cyclopropylpyrimidine derivatives have shown potential in antiviral applications. For example, 5-substituted 2,4-diaminopyrimidine derivatives displayed marked inhibition of retrovirus replication in cell culture. Notably, the 5-methyl and 5-halogen-substituted derivatives exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Enhancement of Antitumor Activity

In the context of cancer treatment, this compound derivatives have been used to enhance the antitumor activity of fluoropyrimidines. For instance, 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), was used to enhance the cytotoxicity of 5-fluorouracil (5-FU) in human tumor cells. This combination showed significant antitumor effects, particularly in tumors with high basal DPD activity (Takechi et al., 2002).

Synthesis of α-Aminophosphonates

This compound derivatives have been utilized in the synthesis of α-aminophosphonates. Phosphomolybdic acid promoted the Kabachnik–Fields reaction, enabling the efficient synthesis of 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates (Reddy et al., 2014).

Anticancer Agents

Various pyrimidine derivatives, including those with the this compound structure, have been synthesized and evaluated for their anticancer properties. Some of these derivatives displayed potent growth inhibitory effects on cancer cell lines, surpassing the efficacy of standard drugs like 5-FU (Mohamed et al., 2017).

5-HT1A Agonist Properties

This compound derivatives have also been identified as 5-HT1A agonists, showing potential for neurological applications. The modifications in the pyrimidine structure led to compounds with improved metabolic stability and moderate potency for 5-HT1A in binding and functional assays (Dounay et al., 2009).

Thermal and Spectral Studies

The thermal and spectral properties of 5-chloro-4-β-d-(oacetyl)-glycopyranosylaminopyrmidine derivatives have been studied. These studies provide insight into the physical and chemical behaviors of these compounds, which can be crucial for their application in various scientific fields (Lopez et al., 1989).

Future Directions

: FAO/JMPR Evaluations - Aminocyclopyrachlor : Sigma-Aldrich: 5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid : University of Hertfordshire: Aminocyclopyrachlor (DPX-MAT28)

Properties

IUPAC Name

5-chloro-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZFQHDYVXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607237
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89622-78-6
Record name 5-Chloro-2-cyclopropylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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